molecular formula C21H17N3O3S B11135222 2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide

2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide

Cat. No.: B11135222
M. Wt: 391.4 g/mol
InChI Key: JALCKZDBYFUHSB-UHFFFAOYSA-N
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Description

2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide is a complex organic compound with a unique structure that includes a quinoxaline core, a thienylcarbonyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of a quinoxaline derivative with a thienylcarbonyl compound under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as flow chemistry and continuous processing can be employed to produce large quantities while maintaining the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoxaline derivatives.

    Reduction: Reduction reactions can modify the thienylcarbonyl group, leading to different functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce thienyl-substituted quinoxalines .

Scientific Research Applications

2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, modulating their activity. The thienylcarbonyl group may enhance the compound’s binding affinity and specificity, while the phenylacetamide moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide is unique due to its combination of a quinoxaline core, thienylcarbonyl group, and phenylacetamide moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

2-[3-oxo-1-(thiophene-2-carbonyl)-2,4-dihydroquinoxalin-2-yl]-N-phenylacetamide

InChI

InChI=1S/C21H17N3O3S/c25-19(22-14-7-2-1-3-8-14)13-17-20(26)23-15-9-4-5-10-16(15)24(17)21(27)18-11-6-12-28-18/h1-12,17H,13H2,(H,22,25)(H,23,26)

InChI Key

JALCKZDBYFUHSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CS4

Origin of Product

United States

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